The provided papers discuss various derivatives of [, , ]triazolo[4,3-b]pyridazine, highlighting their potential as inhibitors for different biological targets. These molecules are often studied for their applications in medicinal chemistry and drug discovery. Specifically, they have shown activity as:
c-Met inhibitors: c-Met is a receptor tyrosine kinase involved in various cellular processes, including cell growth and proliferation. Dysregulation of c-Met signaling is implicated in several cancers, making it a target for anticancer drug development [, , , , ].
5-HT2 antagonists: 5-HT2 receptors are serotonin receptors found in the central nervous system and play a role in various physiological processes. Antagonists of these receptors have potential applications in treating conditions like schizophrenia and anxiety [].
GABAA receptor modulators: GABAA receptors are the major inhibitory neurotransmitter receptors in the brain. Modulating these receptors can have therapeutic potential for various neurological and psychiatric disorders [, ].
Antimicrobial agents: Some of these derivatives have exhibited moderate antimicrobial activity against various microorganisms, suggesting their potential as leads for developing novel antimicrobial drugs [].
Synthesis Analysis
The synthesis of the [, , ]triazolo[4,3-b]pyridazine derivatives generally involves multistep procedures using readily available starting materials. Some common synthetic strategies include:
Introduction of substituents: Various substituents can be introduced at different positions of the [, , ]triazolo[4,3-b]pyridazine scaffold through standard synthetic transformations like alkylation, acylation, or Suzuki coupling reactions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed by spectroscopic techniques like NMR spectroscopy and mass spectrometry. In some cases, X-ray crystallography is also employed to elucidate the three-dimensional structure, especially when studying their interactions with biological targets [, , , ].
Mechanism of Action
c-Met inhibitors: These compounds likely exert their effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its kinase activity and downstream signaling [, ].
5-HT2 antagonists: These derivatives are thought to act by competitively binding to 5-HT2 receptors, blocking the binding of serotonin and preventing receptor activation [].
Applications
Cancer treatment: c-Met inhibitors have shown promise as anticancer agents and are being investigated for treating cancers where c-Met is overexpressed or mutated [, ].
Treatment of neurological and psychiatric disorders: Modulators of GABAA receptors and 5-HT2 receptors hold potential for developing novel therapies for conditions like anxiety, schizophrenia, and epilepsy [, , ].
Development of new antimicrobial agents: The antimicrobial activity observed for some derivatives warrants further investigation for developing new drugs against infectious diseases [].
Future Directions
Further research on [, , ]triazolo[4,3-b]pyridazine derivatives could focus on:
Compound Description: PF-04254644 is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. It demonstrated high selectivity for c-Met during in vitro kinase profiling but exhibited off-target inhibition of the phosphodiesterase (PDE) family. In vivo studies in rats revealed cardiotoxic effects, including sustained heart rate increase, altered cardiac output, decreased contractility indices, and myocardial degeneration. These findings led to the termination of its preclinical development due to a narrow therapeutic window concerning cardio-related safety. [] The crystal structure of c-Met kinase in complex with PF-04254644 has been resolved. []
Relevance: PF-04254644 shares a significant structural resemblance with 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline. Both compounds feature a quinoline ring directly linked to a [, , ]triazolo[4,3-b]pyridazine scaffold. The primary difference lies in the substituents at the 6-position of the [, , ]triazolo[4,3-b]pyridazine ring. PF-04254644 possesses a (1-methyl-1H-pyrazol-4-yl)ethyl group, while the compound of interest has a difluoromethyl group substituted with a pyridin-4-yl group.
Relevance: SGX523 exhibits a close structural similarity to 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline. Both share a common core structure comprising a quinoline ring linked to a [, , ]triazolo[4,3-b]pyridazine system. The key difference resides in the linker between these two rings. SGX523 incorporates a sulfur atom directly connecting the quinoline and [, , ]triazolo[4,3-b]pyridazine, while the compound of interest utilizes a difluoromethyl group as the linker.
Relevance: Compound 1, while sharing the [, , ]triazolo[4,3-b]pyridazine core with 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline, differs significantly in its other structural elements. The absence of a quinoline ring and the presence of a naphthyridine ring system, along with the isothiazole substitution on the [, , ]triazolo[4,3-b]pyridazine core, distinguish Compound 1. This comparison highlights how variations in substituents and core structures can significantly impact the pharmacological and toxicological profiles of compounds, even within a similar chemical space.
Compound Description: Developed as a potential alternative to mitigate the bioactivation observed with Compound 1, Compound 2 retains the core structure but introduces a metabolically labile 2-methoxyethoxy substituent on the naphthyridine ring. Despite the primary metabolic transformation shifting towards this new substituent, Compound 2 still demonstrated glutathione conjugation and high covalent binding across species, similar to Compound 1. This finding suggests that while modifying metabolic soft spots can alter the metabolic profile, it may not completely eliminate the bioactivation risk associated with the isothiazole moiety in this chemical series. []
Relevance: Similar to Compound 1, Compound 2, despite sharing the [, , ]triazolo[4,3-b]pyridazine core with 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline, exhibits distinct structural features. The shared [, , ]triazolo[4,3-b]pyridazine scaffold, substituted with an isothiazole ring in both Compound 2 and Compound 1, differentiates them from the compound of interest.
Compound Description: This compound is a potent and selective c-Met inhibitor. [] The crystal structure of c-Met kinase in complex with this compound has been solved. []
Relevance: This compound exhibits a high degree of structural similarity to 6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline. Both share a common quinoline ring and a difluoromethyl linker attached to a bicyclic heteroaryl system. The key difference is the bicyclic system itself. While the compound of interest contains a [, , ]triazolo[4,3-b]pyridazine scaffold substituted with a pyridin-4-yl group, this related compound has a [, , ]triazolo[4,3-b][1,2,4]triazine scaffold with a 4-fluorophenyl substituent.
Compound Description: This compound acts as an inhibitor of the first domain of the human bromodomain BRD4. Its crystal structure bound to BRD4 has been resolved, providing insights into its binding mode and interactions. []
These related compounds provide valuable insights into the structure-activity relationships surrounding the [, , ]triazolo[4,3-b]pyridazine scaffold and highlight how subtle modifications can significantly impact the pharmacological and toxicological profiles. Understanding these relationships is crucial for designing and developing novel compounds with improved potency, selectivity, and safety profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GW354586X is a potent inhibitor of small conductance calcium-activated potassium (SK) channels. It interacts with the channel at the apamin binding site.
The high affinity nerve growth factor (NGF) receptor, also known as NGF tyrosine kinase receptor A (TrkA), is involved in the development and maturation of the nervous system. Aberrant expression is associated with certain forms of cancer and congenital insensitivity to pain with anhidrosis. GW 441756 is a potent inhibitor of TrkA (IC50 = 2 nM). It displays >100-fold selectivity over a panel of related kinases. GW 441756 has been used to clarify the role of TrkA in regulating gene expression in neuroblastoma cells and, more recently, in amyloid-β protein precursor cleavage in neuroglioma cells. GW-441756 is a potent inhibitor of TrkA (IC50 = 2 nM). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma.
Novel activator of KCa2 ('SK') channels. Selective SK1 channel activator (EC50 = 8.2 μM). First true activator of KCa2.x and KCa3.1 channels; displays 100-fold greater selectivity for KCa2.x over KCa3.1. GW542573X is an activator of small-conductance Ca2+-activated K+ channels (KCa2).